molecular formula C7H3BrClFO B1445763 4-Bromo-3-chloro-2-fluorobenzaldehyde CAS No. 1696224-75-5

4-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No. B1445763
CAS RN: 1696224-75-5
M. Wt: 237.45 g/mol
InChI Key: WHSKLGAULKIGTA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 1696224-75-5 . It has a molecular weight of 237.46 . The IUPAC name for this compound is 4-bromo-3-chloro-2-fluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-chloro-2-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H . The InChI key is WHSKLGAULKIGTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluorobenzaldehyde is a solid at room temperature . It has a boiling point of 77-79 degrees Celsius .

Scientific Research Applications

Infrared Spectroscopy

4-Bromo-3-chloro-2-fluorobenzaldehyde: is utilized in infrared (IR) spectroscopy to study compound and solvent interactions. This technique is based on molecular vibrational transitions and is essential for identifying functional groups in organic and inorganic compounds. The compound’s IR spectral data can provide insights into its conformational structure and solvent effects on carbonyl stretching vibrations .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, derivatives of benzaldehyde, such as 4-Bromo-3-chloro-2-fluorobenzaldehyde , are used to design compounds that can increase the oxygen affinity of human hemoglobin. This is particularly useful in treating conditions like sickle cell anemia, where increasing hemoglobin’s oxygen affinity can alleviate symptoms .

Anti-bacterial and Anti-tumor Properties

Substituted chalcones obtained using benzaldehyde derivatives exhibit anti-bacterial and anti-tumor properties. These properties make them valuable in the development of new medications and treatments for various diseases .

Solvent Effect Studies

The compound is used in solvent effect studies, which are crucial for understanding how different solvents influence the properties of a substance. This understanding is vital for the development of pharmaceuticals and other chemical products .

Safety and Hazards

The safety information available indicates that 4-Bromo-3-chloro-2-fluorobenzaldehyde may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKLGAULKIGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-2-fluorobenzaldehyde

CAS RN

1696224-75-5
Record name 4-Bromo-3-chloro-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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